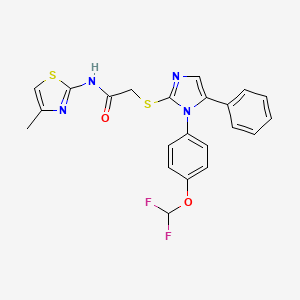

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F2N4O2S2/c1-14-12-31-21(26-14)27-19(29)13-32-22-25-11-18(15-5-3-2-4-6-15)28(22)16-7-9-17(10-8-16)30-20(23)24/h2-12,20H,13H2,1H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXREGSFKQCRPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the following steps:

Formation of the imidazole core: This can be achieved through the condensation of benzil with ammonium acetate and an appropriate aldehyde.

Introduction of the difluoromethoxy phenyl group: This step involves the nucleophilic substitution reaction of a suitable phenol derivative with difluoromethylating agents.

Thioether formation: The imidazole intermediate is then reacted with a thiol derivative to introduce the thioether linkage.

Acetamide formation: Finally, the thiazole derivative is coupled with the thioether intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s biological and physicochemical properties are influenced by its substituents. Below is a comparative analysis with similar derivatives:

Key Observations:

- Electron-Withdrawing Groups (EWGs) : The 4-(difluoromethoxy)phenyl group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl in ) or bromophenyl in 9c .

- Thiazole vs. Triazole : Thiazole-containing derivatives (target compound, 1226429-38-4 ) exhibit simpler tautomerism than triazole-thiones (7–9 ), which exist in equilibrium between thiol and thione forms .

- Synthetic Flexibility : Compounds like 20 demonstrate the utility of acetamide scaffolds for generating diverse heterocycles, suggesting the target compound could serve as a precursor for further modifications.

Biological Activity

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS Number: 1226439-36-6) is a novel imidazole derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and neuroprotective properties, supported by various studies and data.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅F₂N₃O₂S |

| Molecular Weight | 473.5 g/mol |

| CAS Number | 1226439-36-6 |

1. Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives, including the compound in focus, exhibit significant antimicrobial properties. Jain et al. evaluated various derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the cylinder well diffusion method. The results indicated that compounds with similar structures showed varying degrees of inhibition:

| Compound | Zone of Inhibition (mm) |

|---|---|

| Test Compound | E. coli |

| 5a | 15 |

| 5b | 11 |

| Streptomycin (Control) | 28 |

This suggests that the compound may possess comparable antimicrobial efficacy, particularly against Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Activity

The compound's anti-inflammatory potential was assessed through various models, including carrageenan-induced paw edema in rats. Imidazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. In one study, certain derivatives demonstrated significant reduction in edema compared to standard anti-inflammatory agents like diclofenac sodium .

3. Neuroprotective Effects

A notable application of this compound is its role in neuroprotection, particularly in Alzheimer's disease models. The compound has been identified as an inhibitor of beta-secretase (BACE1), an enzyme implicated in the production of amyloid-beta plaques associated with Alzheimer's pathology. In vitro studies indicate that it effectively reduces amyloid-beta levels, which could translate into therapeutic benefits for neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of various imidazole derivatives, the tested compound exhibited a significant zone of inhibition against E. coli and B. subtilis, indicating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Neuroprotective Mechanism

In a laboratory model simulating Alzheimer's disease, treatment with the compound resulted in a marked decrease in amyloid plaque formation and improved cognitive function metrics compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.